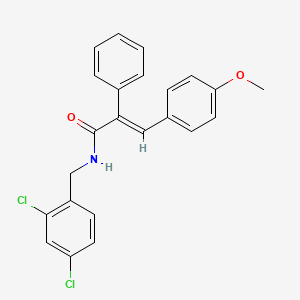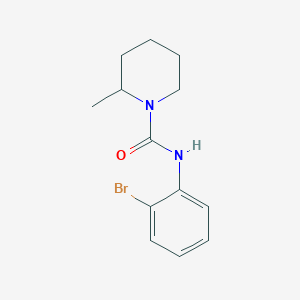
N-(2-bromophenyl)-2-methyl-1-piperidinecarboxamide
Vue d'ensemble
Description
N-(2-bromophenyl)-2-methyl-1-piperidinecarboxamide, commonly known as Br-APB, is a chemical compound that belongs to the class of piperidine carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in neuroscience research. Br-APB is known to selectively inhibit the activity of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
Mécanisme D'action
Br-APB selectively binds to the allosteric site of N-(2-bromophenyl)-2-methyl-1-piperidinecarboxamide and inhibits its activity. This results in the modulation of various downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) and extracellular signal-regulated kinase (ERK) pathways. The inhibition of N-(2-bromophenyl)-2-methyl-1-piperidinecarboxamide activity by Br-APB has been shown to reduce the release of glutamate, a major neurotransmitter in the brain, and modulate synaptic plasticity.
Biochemical and Physiological Effects
Br-APB has been shown to modulate various physiological and behavioral responses in animal models. It has been shown to improve learning and memory, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in animal models of addiction. Br-APB has also been shown to modulate synaptic plasticity and reduce excitotoxicity in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Br-APB in lab experiments is its high selectivity for N-(2-bromophenyl)-2-methyl-1-piperidinecarboxamide. This allows for the specific modulation of N-(2-bromophenyl)-2-methyl-1-piperidinecarboxamide activity without affecting other receptors or signaling pathways in the brain. However, one of the limitations of using Br-APB is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of Br-APB on other brain regions and physiological processes outside of N-(2-bromophenyl)-2-methyl-1-piperidinecarboxamide signaling pathways are still not fully understood.
Orientations Futures
There are several future directions for research on Br-APB. One area of interest is the development of more potent and selective N-(2-bromophenyl)-2-methyl-1-piperidinecarboxamide inhibitors that can be used in vivo. Another area of interest is the investigation of the effects of Br-APB on other physiological and pathological processes in the brain. Additionally, the potential therapeutic applications of Br-APB in the treatment of various neurological and psychiatric disorders, such as addiction, anxiety, and depression, warrant further investigation.
Applications De Recherche Scientifique
Br-APB has been widely used in neuroscience research to study the role of N-(2-bromophenyl)-2-methyl-1-piperidinecarboxamide in various physiological and pathological processes in the brain. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, and depression. Br-APB has also been used to investigate the involvement of N-(2-bromophenyl)-2-methyl-1-piperidinecarboxamide in drug addiction and withdrawal.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-10-6-4-5-9-16(10)13(17)15-12-8-3-2-7-11(12)14/h2-3,7-8,10H,4-6,9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJLRLQAYBRKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-methylpiperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



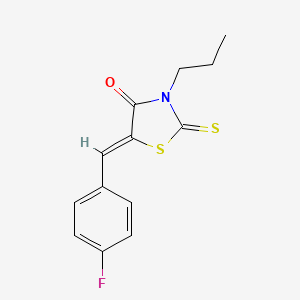
![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-butylhydrazinecarboxamide](/img/structure/B4775094.png)
![2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4775098.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4775099.png)
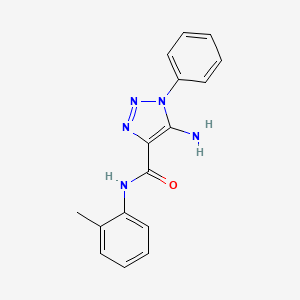
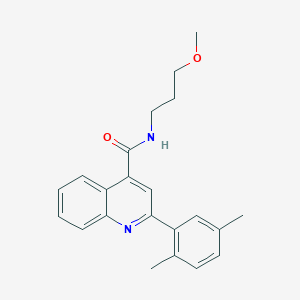
![diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate](/img/structure/B4775117.png)
![5-bromo-2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B4775131.png)
![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4775133.png)
![7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4775141.png)
![2-cyano-N-mesityl-3-{5-[(2-methylphenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4775149.png)
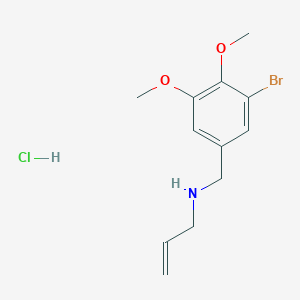
![3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid](/img/structure/B4775169.png)
